

Application Notes: (Rac)-Nebivolol-d2,15N in Drug Metabolism and Pharmacokinetic (DMPK) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Rac)-Nebivolol-d2,15N	
Cat. No.:	B12376808	Get Quote

Introduction

(Rac)-Nebivolol-d2,15N is a stable isotope-labeled internal standard for Nebivolol, a third-generation beta-blocker with vasodilatory properties used in the treatment of hypertension. In drug metabolism and pharmacokinetic (DMPK) studies, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte in complex biological matrices. (Rac)-Nebivolol-d2,15N, by virtue of its identical chemical properties and distinct mass, co-elutes with the unlabeled drug during chromatographic separation, effectively compensating for variability in sample preparation and instrument response. This application note provides a detailed protocol for the use of (Rac)-Nebivolol-d2,15N in a typical DMPK assay for the quantification of Nebivolol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Applications

- Pharmacokinetic (PK) Studies: Determination of key PK parameters such as Cmax, Tmax,
 AUC, and half-life of Nebivolol in plasma.
- Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of different formulations of Nebivolol.



- Drug-Drug Interaction (DDI) Studies: Assessing the effect of co-administered drugs on the metabolism and pharmacokinetics of Nebivolol.
- Metabolite Identification and Quantification: Although (Rac)-Nebivolol-d2,15N is primarily
 used for the parent drug, understanding the parent drug's concentration is fundamental to
 studying its metabolism.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of

Nebivolol in Healthy Volunteers

Parameter	Extensive Metabolizers (EMs)	Poor Metabolizers (PMs)	Reference
Cmax (ng/mL)	1.05 ± 0.35	5.24 ± 0.48	[1]
Tmax (h)	1.5 - 4	1.5 - 4	[2]
AUC0-t (ng·h/mL)	7.35 ± 2.48	139.22 ± 20.80	[1]
Half-life (t½) (h)	~12	~19	[2][3]
Oral Bioavailability	~12%	~96%	[4]
Clearance (L/h)	51.6 ± 11.6	15 - 18	[5][6]

Table 2: Typical LC-MS/MS Method Parameters for Nebivolol Quantification



Parameter	Typical Value	Reference
LC Column	C18 (e.g., 4.6 x 150 mm, 5 μm)	[7]
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water	[7][8]
Flow Rate	0.8 mL/min	[7]
Ionization Mode	Electrospray Ionization (ESI), Positive	[9]
MRM Transition (Nebivolol)	m/z 406.2 -> 151.0	[7][10]
MRM Transition (Nebivolol-d4 IS)	m/z 410.2 -> 151.0	[7][10]
Linearity Range	20.0 to 6000 pg/mL	
Intra- & Inter-day Precision	< 15%	
Accuracy	85% - 115%	

Experimental Protocols

Protocol 1: Quantification of Nebivolol in Human Plasma using LC-MS/MS

- 1. Objective: To determine the concentration of Nebivolol in human plasma samples from a pharmacokinetic study using **(Rac)-Nebivolol-d2,15N** as an internal standard.
- 2. Materials and Reagents:
- (Rac)-Nebivolol hydrochloride (Reference Standard)
- (Rac)-Nebivolol-d2,15N (Internal Standard)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)



- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., diethyl ether, dichloromethane)
- 3. Stock and Working Solutions Preparation:
- Nebivolol Stock Solution (1 mg/mL): Accurately weigh and dissolve Nebivolol hydrochloride in methanol.
- (Rac)-Nebivolol-d2,15N Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (Rac)-Nebivolol-d2,15N in methanol.
- Working Solutions: Prepare serial dilutions of the Nebivolol stock solution in 50:50
 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a
 working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL).
- 4. Sample Preparation (Solid Phase Extraction SPE):
- Condition an SPE cartridge with methanol followed by water.
- To 200 μL of plasma sample, calibration standard, or QC, add 20 μL of the internal standard working solution and vortex.
- Load the mixture onto the conditioned SPE cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the analyte and internal standard with methanol or an appropriate organic solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

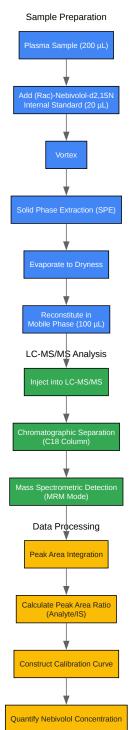


- Inject an aliquot (e.g., 10 μL) into the LC-MS/MS system.
- 5. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- LC Column: As specified in Table 2.
- Mobile Phase: A gradient or isocratic elution using acetonitrile and water with 0.1% formic acid.
- Flow Rate: As specified in Table 2.
- Injection Volume: 10 μL.
- MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the MRM transitions for Nebivolol and (Rac)-Nebivolol-d2,15N as specified in Table 2.
- 6. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration
 of the calibration standards using a weighted linear regression model.
- Determine the concentration of Nebivolol in the unknown samples and QCs from the calibration curve.

Visualizations



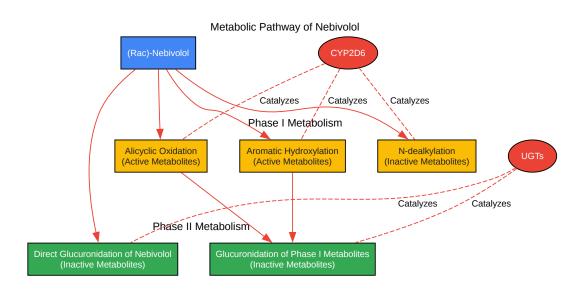
Experimental Workflow for Nebivolol Quantification in Plasma



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Caption: Workflow for Nebivolol quantification in plasma.





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Caption: Nebivolol metabolic pathways.

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